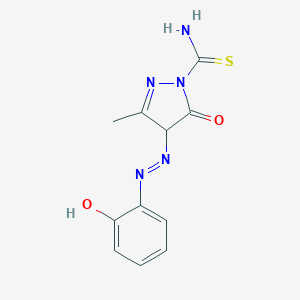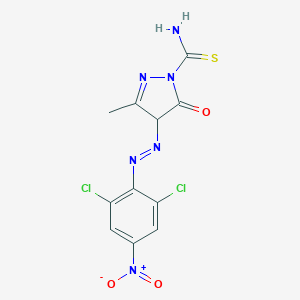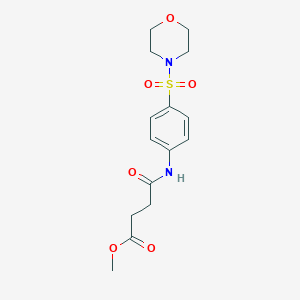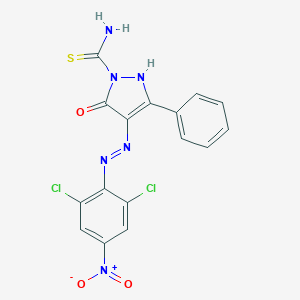
N-benzoyl-N'-(4-iodophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-N’-(4-iodophenyl)thiourea is a chemical compound with the molecular formula C14H11IN2OS . It is also known by its IUPAC name N-benzoyl-N’-(4-iodophenyl)thiourea .
Synthesis Analysis
The synthesis of N-benzoyl-N’-(4-iodophenyl)thiourea and similar compounds often involves the reaction of benzoyl chloride with potassium thiocyanate in a solvent such as acetone . The mixture is typically refluxed with stirring for a certain period of time .Molecular Structure Analysis
The molecular structure of N-benzoyl-N’-(4-iodophenyl)thiourea can be represented by the InChI code 1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) .Chemical Reactions Analysis
N-benzoyl-N’-(4-iodophenyl)thiourea and similar compounds can undergo various chemical reactions. For instance, N,N-dimethylformamide (DMF) can act as both a solvent and a catalyst in reactions involving N-benzoyl-N’-(4-iodophenyl)thiourea derivatives .Physical And Chemical Properties Analysis
N-benzoyl-N’-(4-iodophenyl)thiourea has a molecular weight of 382.22 g/mol . It is a solid substance .Applications De Recherche Scientifique
Chemistry and Coordination Properties
N-benzoyl-N'-(4-iodophenyl)thiourea is part of a broader class of compounds known as thioureas, which have found extensive applications as ligands in coordination chemistry. The chemistry, coordination, structure, and biological properties of thioureas highlight their importance in forming complexes with various metals, significantly affecting their intra- and intermolecular interactions. These interactions play a crucial role in the coordination properties displayed by these ligands. Recent studies emphasize the versatility of thioureas in creating novel applications through their metal complexes, merging chemical versatility with biological applicability for interdisciplinary approaches (Saeed, Flörke, & Erben, 2014).
Biological Applications and Chemosensing
Thiourea derivatives, including N-benzoyl-N'-(4-iodophenyl)thiourea, possess remarkable biological and non-biological applications. These compounds, with their unique S- and N- nucleophilic sites, are pivotal in establishing hydrogen bonding, making them excellent chemosensors for detecting various environmental pollutants. Recent advances have introduced thioureas as highly sensitive, selective, and simple chemosensors for a broad range of analytes, including anions like CN-, F-, ClO-, and neutral analytes such as ATP and DCP. Their sensing performances offer a promising avenue for future designs of organic sensors aimed at biological, environmental, and agricultural applications (Al-Saidi & Khan, 2022).
Coordination Chemistry and Medicinal Importance
Thioureas, through their coordination with selected metals like Cu, Ag, and Au, have shown improved activities in medicinal chemistry. These derivatives, upon coordination with suitable metal ions, exhibit enhanced biological activities, making them significant in pharmaceutical chemistry and as chemosensors. The coordination chemistry of thioureas and their role in detecting anions and cations in environmental and biological samples underline their medicinal importance and potential in analytical chemistry (Khan, Khan, Gul, & Muhammad, 2020).
Propriétés
IUPAC Name |
N-[(4-iodophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSDYPOUROQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(4-iodophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)

![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)


![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)

![3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B464963.png)


![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)
